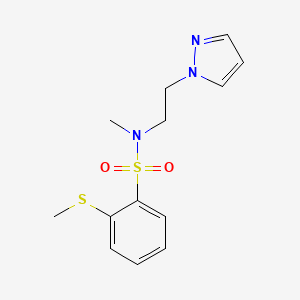
N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide, also known as DZP, is a diazepane derivative that has been of significant interest in scientific research due to its potential therapeutic applications. DZP belongs to the class of compounds known as diazepanes, which have been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide enhances the activity of GABA by binding to specific sites on the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects:
N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has also been shown to have anticonvulsant properties, which may be due to its ability to enhance the activity of GABA. Additionally, N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been found to have sedative effects, which may be beneficial in the treatment of anxiety and insomnia.
実験室実験の利点と制限
N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the GABA receptor, which makes it a useful tool for studying the role of GABA in the central nervous system. However, one of the limitations is that it can be difficult to obtain a high yield and purity of the product, which can make it challenging to use in experiments.
将来の方向性
There are several future directions for N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been shown to have neuroprotective effects, which may be beneficial in these diseases. Another area of interest is its potential use in the treatment of anxiety and insomnia. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been found to have anxiolytic and sedative effects, which may be useful in the development of new therapies for these conditions. Additionally, further research is needed to fully understand the mechanism of action of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide and its potential therapeutic applications.
合成法
The synthesis of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide involves the reaction of 3-butyn-2-ol with cyclopropanecarbonyl chloride to form the intermediate, 3-butyn-2-yl cyclopropanecarboxylate. This intermediate is then reacted with 1,4-diazepane-1-carboxylic acid to form N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide. The synthesis of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the product.
科学的研究の応用
N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and sedative properties. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-11(2)15-14(19)17-8-4-7-16(9-10-17)13(18)12-5-6-12/h1,11-12H,4-10H2,2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHNHRNLILFKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)N1CCCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)

![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7633536.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)
![N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide](/img/structure/B7633556.png)
![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)


![[1-(2,4-difluorophenyl)pyrazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633598.png)